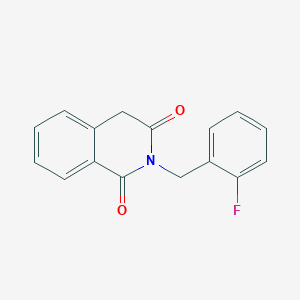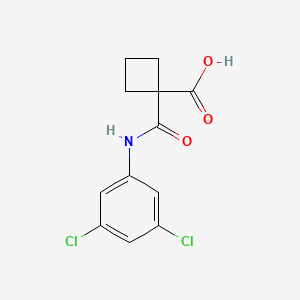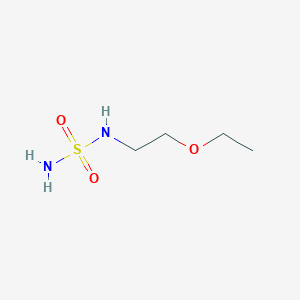
(E)-tert-butyl3-(1H-pyrrol-3-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(1H-pyrrol-3-yl)prop-2-enoate: is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for synthesizing (E)-tert-butyl3-(1H-pyrrol-3-yl)acrylate involves the esterification of 3-(1H-pyrrol-3-yl)prop-2-enoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, this compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 3-(1H-pyrrol-3-yl)prop-2-enoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4). The major products of reduction are the corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thiols
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Drug Development: This compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of biologically active molecules.
Industry:
Mécanisme D'action
The mechanism by which (E)-tert-butyl3-(1H-pyrrol-3-yl)acrylate exerts its effects is primarily through its interactions with various molecular targets. The pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl acrylate: Similar in structure but lacks the pyrrole ring, making it less versatile in biological applications.
tert-Butyl 4-(1H-pyrrol-3-yl)butanoate: Another pyrrole derivative but with a longer carbon chain, which can affect its reactivity and applications.
Uniqueness:
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
tert-butyl 3-(1H-pyrrol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)5-4-9-6-7-12-8-9/h4-8,12H,1-3H3 |
Clé InChI |
VHHOANRGJDNEQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C=CC1=CNC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Aminopyrido[4,3-d]pyrimidine 7w](/img/structure/B8275007.png)










![2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one](/img/structure/B8275092.png)


